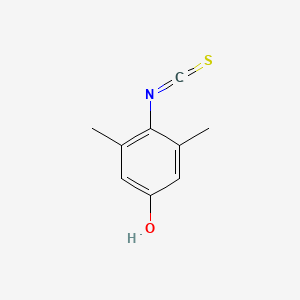
(3S)-Methylheptanonitrile-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-Methylheptanonitrile-d3 is a deuterated organic compound with the molecular formula C8H12D3N. It is a nitrile derivative, where the nitrile group is attached to a heptane chain with a methyl group at the third carbon position. The deuterium atoms replace three hydrogen atoms, making it useful in various scientific studies, particularly in spectroscopy and isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-Methylheptanonitrile-d3 typically involves the deuteration of (3S)-Methylheptanonitrile. One common method is the catalytic hydrogenation of (3S)-Methylheptanonitrile in the presence of deuterium gas. The reaction is carried out under high pressure and temperature, using a palladium or platinum catalyst to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is supplied in large quantities, and the reaction is monitored to ensure complete deuteration. The product is then purified using distillation or chromatography techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-Methylheptanonitrile-d3 undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst (e.g., palladium on carbon) is used under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles or other derivatives.
Applications De Recherche Scientifique
(3S)-Methylheptanonitrile-d3 is used in several scientific research applications:
Chemistry: It is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling, which helps in studying molecular structures and dynamics.
Biology: It is used in metabolic studies to trace the incorporation and transformation of nitrile compounds in biological systems.
Medicine: It is used in drug development and pharmacokinetic studies to understand the metabolism and distribution of nitrile-containing drugs.
Industry: It is used in the synthesis of deuterated compounds for various industrial applications, including the production of stable isotopes for research and development.
Mécanisme D'action
The mechanism of action of (3S)-Methylheptanonitrile-d3 depends on the specific reactions it undergoes. In general, the nitrile group can interact with various molecular targets, such as enzymes or receptors, through nucleophilic or electrophilic interactions. The deuterium atoms can influence the reaction kinetics and pathways by altering the bond strengths and reaction rates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S)-Methylheptanonitrile
- (3S)-Methylheptanoic acid
- (3S)-Methylheptanamine
Uniqueness
(3S)-Methylheptanonitrile-d3 is unique due to its deuterium labeling, which makes it particularly useful in spectroscopic studies and isotopic labeling experiments. The presence of deuterium atoms provides distinct advantages in tracing and studying molecular interactions and transformations, which are not possible with non-deuterated analogs.
Propriétés
Numéro CAS |
1329796-95-3 |
|---|---|
Formule moléculaire |
C8H15N |
Poids moléculaire |
128.233 |
Nom IUPAC |
(3S)-3-(trideuteriomethyl)heptanenitrile |
InChI |
InChI=1S/C8H15N/c1-3-4-5-8(2)6-7-9/h8H,3-6H2,1-2H3/t8-/m0/s1/i2D3 |
Clé InChI |
FNVNYWLQBGDZSC-XYIHWPHSSA-N |
SMILES |
CCCCC(C)CC#N |
Synonymes |
(3S)-Methyl-heptanenitrile-d3; 1-Cyano-3-methyl-hetane-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid](/img/structure/B587168.png)
![(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587169.png)
![(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587170.png)
![(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587171.png)
![4-[(1R)-1-(Acetylamino)ethyl]benzoic acid](/img/structure/B587175.png)



![(7S,8AS)-7-mercapto-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B587188.png)
![4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid](/img/structure/B587189.png)
